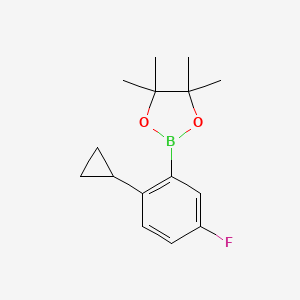
2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CPD-B, is a boron-containing compound that has shown potential in various scientific research applications. Its unique chemical structure and properties make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells and tissues. This binding may result in changes to cellular signaling pathways and other biochemical processes, leading to the observed effects of the compound.
Biochemical and Physiological Effects:
2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for lab experiments is its unique chemical structure, which makes it a useful tool for studying various biological processes. However, the compound is also relatively unstable and can be difficult to work with, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, including further investigation of its mechanisms of action and its potential use in the development of new therapeutics. Other areas of interest include the synthesis of new derivatives of 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with improved properties and the development of new methods for its synthesis and purification. Overall, 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a promising compound that is likely to continue to be an important tool in scientific research for years to come.
Méthodes De Synthèse
2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a multistep process that involves the reaction of 2-cyclopropyl-5-fluorophenylboronic acid with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield 2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Applications De Recherche Scientifique
2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging biological molecules and as a ligand for catalysis. It has also shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-(2-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMDNQNKTNUUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)

![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
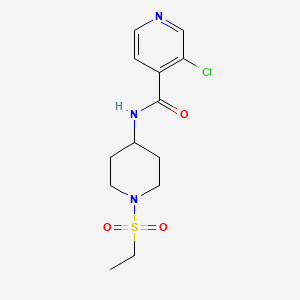
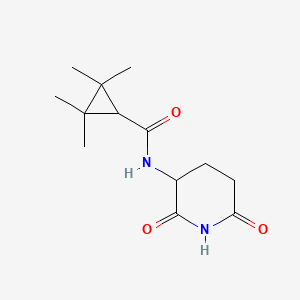
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
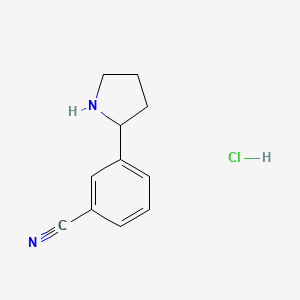

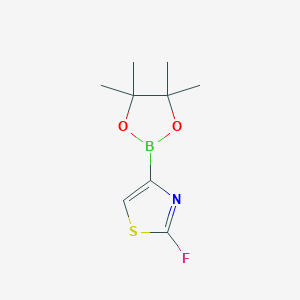
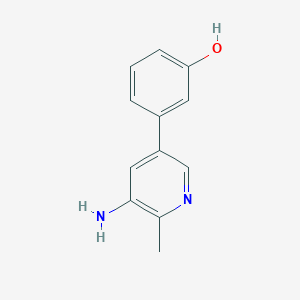
![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)